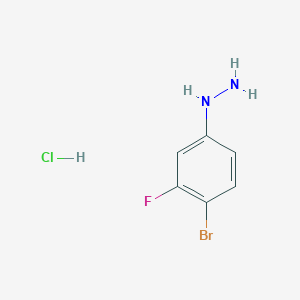![molecular formula C10H15NO2S B1525428 3-[(2-Methoxyethanesulfinyl)methyl]aniline CAS No. 1250234-02-6](/img/structure/B1525428.png)
3-[(2-Methoxyethanesulfinyl)methyl]aniline
説明
“3-[(2-Methoxyethanesulfinyl)methyl]aniline” is a chemical compound with the CAS Number: 1250234-02-6 . It has a molecular weight of 213.3 and its IUPAC name is 3-{[(2-methoxyethyl)sulfinyl]methyl}phenylamine . It is typically in an oil form .
Molecular Structure Analysis
The Inchi Code for “3-[(2-Methoxyethanesulfinyl)methyl]aniline” is 1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of “3-[(2-Methoxyethanesulfinyl)methyl]aniline” is oil . It is stored at room temperature . The compound has a molecular weight of 213.3 .科学的研究の応用
Synthesis of Conducting Polymers
3-[(2-Methoxyethanesulfinyl)methyl]aniline: is a precursor in the synthesis of conducting polymers, particularly polyanilines. These polymers are known for their electrical conductivity and have potential applications in creating antistatic coatings, electromagnetic shielding materials, and conductive inks for printed electronics .
Development of Electrochromic Devices
This compound can be used to develop electrochromic materials that change color upon electrical stimulation. Such materials are used in smart windows, which can modulate light transmission, and in low-energy display screens .
Fabrication of Supercapacitors
The derivatives of 3-[(2-Methoxyethanesulfinyl)methyl]aniline can be employed in the fabrication of supercapacitors. These energy storage devices benefit from the high surface area and conductive properties of polyaniline-based materials, leading to enhanced charge storage capacity .
Creation of Anticorrosion Coatings
Polyaniline derivatives, synthesized using 3-[(2-Methoxyethanesulfinyl)methyl]aniline , can be applied as anticorrosion coatings on metals. These coatings protect metals from corrosion by providing a barrier and inhibiting the electrochemical processes that lead to corrosion .
Pharmaceutical Research
There is growing interest in the use of 3-[(2-Methoxyethanesulfinyl)methyl]aniline in pharmaceutical research. Its derivatives may serve as molecular scaffolds in the design of new therapeutic agents, owing to their structural versatility.
Sensor Technology
The compound’s derivatives are explored for use in sensor technology. They can be incorporated into sensors that detect environmental pollutants or chemical substances, leveraging the compound’s reactivity and conductivity .
Solar Cell Components
In the field of renewable energy, 3-[(2-Methoxyethanesulfinyl)methyl]aniline can contribute to the development of solar cell components. Its polymer derivatives can form part of the active layer in organic photovoltaic cells, which convert sunlight into electricity .
Biomedical Applications
Finally, the biocompatibility of polyaniline derivatives suggests potential biomedical applications. These could include bioelectrodes, tissue engineering scaffolds, and drug delivery systems, where the electrical properties of the material can be harnessed for therapeutic purposes .
特性
IUPAC Name |
3-(2-methoxyethylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGPRZQXTZVDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethanesulfinyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




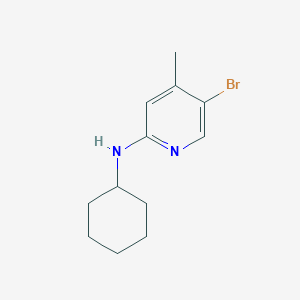
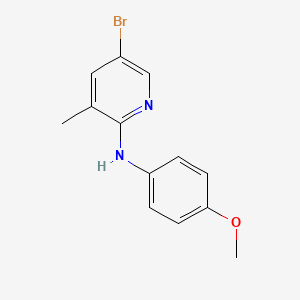

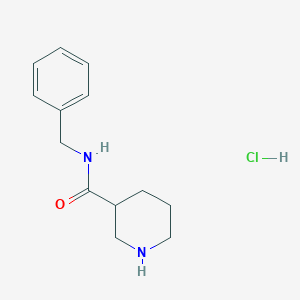
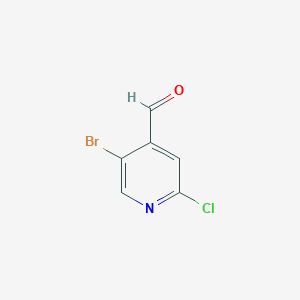
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)
![2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1525359.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)
